molecular formula C18H20INO B12492119 N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide

N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide

Cat. No.: B12492119
M. Wt: 393.3 g/mol
InChI Key: LVSPGULOOACMJT-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide is an organic compound characterized by the presence of an iodophenyl group and a butanamide backbone

Properties

Molecular Formula

C18H20INO

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide

InChI

InChI=1S/C18H20INO/c1-13-4-3-5-15(10-13)11-14(2)12-18(21)20-17-8-6-16(19)7-9-17/h3-10,14H,11-12H2,1-2H3,(H,20,21)

InChI Key

LVSPGULOOACMJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide typically involves the reaction of 4-iodoaniline with 3-methyl-4-(3-methylphenyl)butanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
  • N-(4-iodophenyl)-2-methyl-3-nitrobenzamide
  • N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

Uniqueness

N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide is unique due to its specific structural features, such as the presence of both iodophenyl and methylphenyl groups. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds .

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